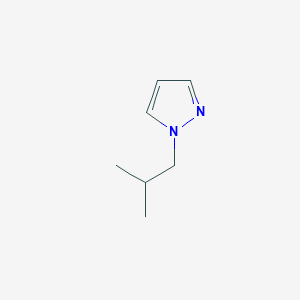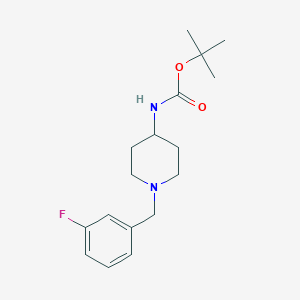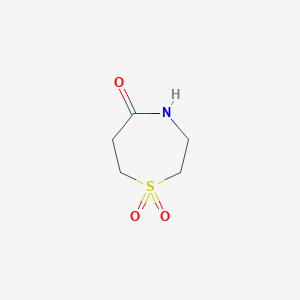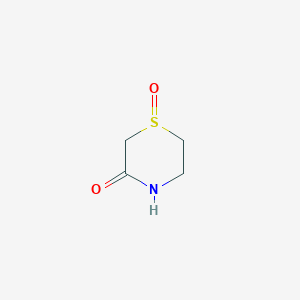
1-Isobutyl-1H-pyrazole
Vue d'ensemble
Description
1-Isobutyl-1H-pyrazole (also known as 1-isobutylpyrazole, IBP, and IBP-M) is a synthetic, non-steroidal, and non-aromatic molecule that has recently been studied for its potential application in a variety of scientific research areas. IBP is an arylpyrazole, which is a class of compounds that are known for their ability to bind to certain proteins and modulate their activity. IBP has been studied for its potential uses in the fields of biochemistry, physiology, and pharmacology, and has shown promise in a number of applications. In
Applications De Recherche Scientifique
Bioactive Properties
1-Isobutyl-1H-pyrazole, as part of the pyrazole family, exhibits a wide range of bioactive properties. Pyrazoles have been the focus of research due to their potential in developing compounds with various biological activities like hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, insecticidal, and antitumor activities (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).
Synthesis and Biomedical Applications
The synthesis of 1H-pyrazole derivatives, including this compound, is a significant area of study due to their biomedical applications. Pyrazolo[3,4-b]pyridines, a related group, have been extensively researched and have found applications in biomedical fields (Ana Donaire-Arias et al., 2022).
Antimicrobial Agents
The antimicrobial potential of this compound derivatives has been a significant focus. Synthesized pyrazoles have shown anti-bacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (A. Pareek, P. Joseph & D. S. Seth, 2015).
Nitric Oxide Synthase Inhibitors
1H-Pyrazole-1-carboxamidines, closely related to this compound, have been prepared as inhibitors of nitric oxide synthase, showing the potential for therapeutic applications (Y. Lee et al., 2000).
Spectroscopic Characterization and Quantum Chemical Studies
Detailed spectroscopic and quantum chemical studies have been conducted on pyrazole compounds for better understanding their molecular structure and properties, which is crucial for their application in various scientific fields (Ersin Inkaya et al., 2012).
Anticancer Activity
Pyrazole derivatives, including this compound,have shown promise in anticancer research. The synthesis and investigation of pyrazole derivatives have been ongoing due to their activity against cell proliferation diseases, making them valuable in cancer therapy development (S. Kumari, S. Paliwal & R. Chauhan, 2014).
Molecular Docking and Antimicrobial Activities
Molecular docking studies and synthesis of novel pyrazole derivatives have been conducted to explore their antimicrobial properties. This includes investigations into their structure-activity relationships, providing insights into how they inhibit various bacterial strains (S. Sanad, Demiana H. Hanna & Ahmed E. M. Mekky, 2019).
Antioxidant Potential
Research into pyrazole derivatives also encompasses their antioxidant properties. For instance, studies on new heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have shown significant antioxidant potential, with investigations into their structure and effectiveness (Y. Kaddouri et al., 2020).
Monoamine Oxidase Inhibitors
Pyrazole derivatives have been explored as selective inhibitors of monoamine oxidase, an enzyme relevant in neurodegenerative and psychiatric disorders. This research area focuses on synthesizing and testing various pyrazole compounds for their inhibitory activity and potency (F. Manna et al., 2002).
Coordination Polymers and Crystal Engineering
1H-Pyrazole based molecules, due to their structural properties, play a crucial role in crystal engineering and the construction of coordination polymers. Their ability to form hydrogen bonds and coordinate with metals makes them useful in material science (S. Sengupta et al., 2012).
Safety and Hazards
The safety information for 1-Isobutyl-1H-pyrazole indicates that it is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and using only non-sparking tools .
Analyse Biochimique
Biochemical Properties
1-Isobutyl-1H-pyrazole plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, affecting their catalytic functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell proliferation and differentiation. Furthermore, this compound can alter gene expression by affecting transcription factors and epigenetic modifications, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme conformation and activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes. These molecular interactions result in the modulation of various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function or metabolic pathways. High doses of this compound can result in toxicity, affecting organ function and overall health in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidoreductases. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
Propriétés
IUPAC Name |
1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZORUNWJQFEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596129 | |
| Record name | 1-(2-Methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
725746-81-6 | |
| Record name | 1-(2-Methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)




